TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE

Description

Overview of Organophosphorus Compounds with Diphosphonate Moieties

Organophosphorus compounds are a diverse class of organic molecules containing a phosphorus atom. Within this vast family, compounds featuring diphosphonate moieties are characterized by the presence of two phosphonate (B1237965) groups. A phosphonate group consists of a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom (P(=O)(OR)₂C). The defining feature of a diphosphonate is the P-C-P backbone, which imparts unique chemical properties and is a cornerstone of their chemistry. These compounds are appreciated for their strong binding affinity to a broad range of metal atoms, which has led to their use in various applications.

The synthesis of these molecules often relies on classic reactions in organophosphorus chemistry. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone for forming the essential phosphorus-carbon bond. nih.govwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to generate a phosphonate. nih.govwikipedia.org

Structural Classification of Alkylenediphosphonates

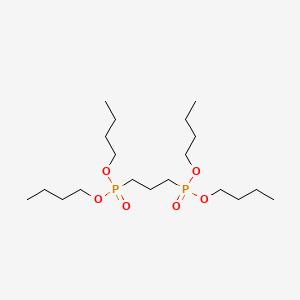

Tetrabutyl 1,3-trimethylenediphosphonate falls into the category of alkylenediphosphonates. Its structure is defined by two phosphonate groups linked by a three-carbon (propylene) chain. The "tetrabutyl" designation indicates that each of the four acidic protons of the diphosphonic acid has been replaced by a butyl ester group.

The general structure can be represented as: (BuO)₂P(O)-(CH₂)₃-P(O)(OBu)₂

The key structural features include:

The Propylene (B89431) Bridge: The three-carbon chain provides a degree of conformational flexibility to the molecule.

The Phosphonate Groups: These are the primary sites of reactivity and are responsible for the compound's potential coordinating properties.

The Butyl Esters: The butyl groups render the molecule more lipophilic compared to its parent diphosphonic acid, influencing its solubility and potential interactions with nonpolar environments.

Historical Context of Diphosphonate Ester Research

The study of organophosphorus compounds has a rich history dating back to the 19th century. The Michaelis-Arbuzov reaction, first reported in 1898, was a pivotal discovery that opened the door to the synthesis of a vast array of phosphonates. nih.govwikipedia.org This reaction remains a fundamental tool in the field.

Research into diphosphonate esters, specifically, gained momentum as chemists began to explore the effects of having two phosphonate groups within a single molecule. Early work focused on their synthesis and basic characterization. The ability of these compounds to act as ligands for various metal ions was an early area of interest, leading to investigations into their coordination chemistry.

Rationale for Investigating this compound in Academic Contexts

While specific academic literature singling out this compound is scarce, the rationale for investigating such a compound can be inferred from the broader context of diphosphonate research. Academic investigations into compounds of this class are often driven by several factors:

Fundamental Coordination Chemistry: The two phosphonate groups can act as a bidentate or bridging ligand, coordinating to one or more metal centers. The length of the trimethylene bridge would influence the "bite angle" and the stability of the resulting metal complexes.

Material Science Applications: Diphosphonates are known to be effective coupling agents for designing water-stable, non-siliceous hybrid materials. The organic bridging unit, in this case, the propylene chain, can be systematically varied to tune the properties of the resulting materials.

Catalysis: The phosphonate groups can be used to anchor catalytic metal centers. The butyl groups would influence the solubility of such a catalyst in organic solvents.

Model Compounds: Simpler, well-defined molecules like this compound can serve as models to understand the behavior of more complex polymeric or functionalized diphosphonate systems.

Scope and Contemporary Relevance of Research on the Compound

The contemporary relevance of research on a compound like this compound lies in its potential utility in several modern research areas. The ongoing development of new materials with tailored properties, the search for more efficient and selective catalysts, and the fundamental exploration of coordination chemistry all provide a backdrop against which this and similar molecules are studied.

The synthesis of such a molecule would likely be achieved through a variation of the Michaelis-Arbuzov reaction, for instance, by reacting tributyl phosphite with 1,3-dibromopropane (B121459). The resulting compound would be a colorless or pale yellow oil, a characteristic of many phosphonate esters.

Properties

IUPAC Name |

1-[butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42O6P2/c1-5-9-14-22-26(20,23-15-10-6-2)18-13-19-27(21,24-16-11-7-3)25-17-12-8-4/h5-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGPJXVVLLJRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(CCCP(=O)(OCCCC)OCCCC)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325110 | |

| Record name | Tetrabutyl propane-1,3-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64630-19-9 | |

| Record name | NSC408670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutyl propane-1,3-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Tetrabutyl 1,3 Trimethylenediphosphonate

Reactivity of the Tributyl Ester Groups

The ester groups are susceptible to reactions typical of phosphonate (B1237965) esters, including transesterification and hydrolysis. These transformations are crucial for modifying the solubility and coordination properties of the molecule.

Transesterification involves the exchange of the butyl groups of the ester with other alkyl or aryl groups from corresponding alcohols or polyols. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the phosphorus atom of the phosphonate group.

While specific studies on the transesterification of tetrabutyl 1,3-trimethylenediphosphonate are not extensively documented, the reactivity can be inferred from similar phosphonate esters. For instance, the transesterification of dialkyl H-phosphonates with various alcohols can be achieved, often facilitated by microwave assistance, to yield mixed or fully substituted phosphonates. nih.gov The reaction with diols, such as ethylene (B1197577) glycol, can lead to the formation of cyclic phosphonates or linear polymeric structures, depending on the reaction conditions and the stoichiometry of the reactants. rsc.org The use of organocatalysts, like phosphonium (B103445) salts, has been shown to be effective in the transesterification of carbonates with diols, a principle that can be extended to phosphonate chemistry. nih.gov

The reaction of this compound with polyols, such as polyethylene (B3416737) glycol (PEG), can be utilized to synthesize functionalized bisphosphonates. These reactions can create monomers for polymerization or produce particles for various applications, including biomedical uses. biu.ac.ilspecificpolymers.com

Table 1: Examples of Transesterification Reactions of Phosphonates

| Phosphonate Substrate | Reactant | Catalyst | Product Type | Reference |

| Bis(2,2,2-trifluoroethyl) phosphonate | Various alcohols | None (Microwave) | Hetero-substituted dialkyl H-phosphonates | nih.gov |

| Dimethyl carbonate | 1,X-Diols | Methyltrioctylphosphonium methylcarbonate | Cyclic and linear carbonates | nih.gov |

| Diethyl phosphonates | Phenols | Oxalyl chloride | Mixed phosphonate diesters | mdpi.com |

The hydrolysis of the tetrabutyl ester groups can proceed under both acidic and alkaline conditions, leading to the corresponding phosphonic acids. The hydrolysis occurs in a stepwise manner, allowing for the potential isolation of partially hydrolyzed intermediates. mdpi.com

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of phosphonate esters typically requires heating with a strong acid like hydrochloric acid. The reaction proceeds through the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Complete hydrolysis yields 1,3-trimethylenediphosphonic acid.

Alkaline Hydrolysis: Alkaline hydrolysis is generally faster than acidic hydrolysis and can often be achieved under milder conditions. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The rate of hydrolysis is influenced by the steric hindrance of the alkyl groups; for instance, the hydrolysis rate of diethyl alkylphosphonates decreases with increasing steric bulk of the alkyl substituent. mdpi.com Selective monohydrolysis of symmetric diesters can sometimes be achieved by carefully controlling the reaction conditions, such as the amount of base and the use of phase-transfer catalysts. mdpi.com

Partial hydrolysis of diphosphonate esters is a key step in the formation of certain hybrid organic-inorganic materials. For example, the controlled in-situ partial hydrolysis of tetraethyl propylene (B89431) diphosphonate has been demonstrated in the presence of a titania precursor, where the degree of hydrolysis could be controlled by the acid concentration. This highlights the possibility of generating various acid/ester derivatives of 1,3-trimethylenediphosphonate.

A review of the hydrolysis of phosphinates and phosphonates indicates that the cleavage of the P-O bond is the common pathway, though in some cases, C-O bond cleavage can occur, particularly with t-butyl esters. mdpi.com

Reactions Involving the 1,3-Trimethylene Backbone

The 1,3-trimethylene bridge, while generally stable, can undergo certain chemical transformations, allowing for the introduction of functional groups or modification of the linker structure.

The central methylene (B1212753) group of the 1,3-trimethylene bridge is flanked by two electron-withdrawing phosphonate groups, which can increase the acidity of its protons. This allows for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles. This principle is well-established for methylenebisphosphonates, which can be alkylated or acylated at the central carbon atom. nih.gov This method allows for the synthesis of a variety of substituted bisphosphonates.

While direct examples for this compound are scarce, the reactivity of the analogous 1,3-bis(diphenylphosphino)propane (B126693) (dppp) provides some insight. The ligand backbone of dppp (B1165662) can be involved in cyclometalation reactions, indicating the potential for C-H activation of the trimethylene chain. nih.gov

Oxidation: The oxidation of the 1,3-trimethylene backbone can lead to the formation of carbonyl or hydroxyl functionalities, or in more extreme cases, cleavage of the carbon chain. The oxidation of propane-1,3-diol, which has the same carbon backbone, by potassium permanganate (B83412) has been studied and shown to yield 3-hydroxypropanal. ajchem-a.comresearchgate.netajchem-a.com This suggests that under controlled oxidation conditions, the trimethylene linker of the diphosphonate could be hydroxylated. The oxidation of the analogous 1,3-bis(diphenylphosphine)propane to its corresponding phosphine (B1218219) oxide is a common reaction, though this involves the phosphorus centers rather than the carbon backbone. researchgate.net

Reduction: The reduction of the 1,3-trimethylene backbone is not a commonly reported reaction, as the C-C single bonds are generally resistant to reduction under standard conditions. The reduction of phosphonates typically involves cleavage of the P-C or P-O bonds rather than modification of the alkyl linker. researchgate.netnih.gov

Nucleophilic and Electrophilic Reactions of the Phosphonate Moiety

The phosphorus atom in the phosphonate group is electrophilic and can be attacked by nucleophiles. Conversely, the oxygen atoms of the phosphonate can exhibit nucleophilic character.

Nucleophilic Reactions: Nucleophilic substitution at the tetracoordinate phosphorus center is a fundamental reaction of phosphonates. sapub.org These reactions can proceed through either a concerted (SN2-P) mechanism, typically with inversion of configuration, or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. nih.govsemanticscholar.org The nature of the nucleophile, the leaving group, and the reaction conditions determine the operative mechanism. For instance, the reaction of phosphonates with amines or alcohols can lead to the formation of phosphonamidates or mixed esters, respectively. mdpi.com

An interesting and unexpected reaction is the degradation of the P-C-P bridge in some bisphosphonate derivatives under mild basic conditions, leading to the cleavage of a P-C bond. nih.gov This highlights the potential for the phosphonate moiety to influence the stability of the entire molecule.

Electrophilic Reactions: The phosphorus atom itself is not typically subject to electrophilic attack due to its electron-deficient nature. However, the phosphoryl oxygen can act as a nucleophile and react with electrophiles. For example, silylation of the phosphoryl group can occur, which can facilitate subsequent reactions. nih.gov

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are not available, the fundamental reaction mechanisms for phosphonates are well-established and can be extrapolated.

Hydrolysis: One of the key reactions of phosphonate esters is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of a phosphonate ester typically proceeds via an AAc2 mechanism. This involves the protonation of the phosphoryl oxygen, followed by the nucleophilic attack of a water molecule on the phosphorus atom. This leads to the cleavage of the P-O bond and the formation of the corresponding phosphonic acid and butanol. The rate of hydrolysis can be influenced by steric and electronic factors.

Base-Catalyzed Hydrolysis: In the presence of a base, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus center. This is also a common pathway for the cleavage of the P-O ester bond.

Michaelis-Arbuzov Reaction: The synthesis of phosphonates often involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. The reverse reaction, as mentioned in the thermal stability section, can occur at high temperatures.

Reactions involving the Methylene Bridge: The reactivity of the central carbon atom in the 1,3-trimethylene bridge is another area of potential chemical transformation. While the C-H bonds are generally unreactive, they can be functionalized under specific conditions, such as through radical reactions or deprotonation if adjacent to activating groups (which are not present in this specific molecule).

Without dedicated experimental studies on this compound, the above discussion remains a projection based on the established chemistry of similar compounds. Further research is required to elucidate the specific thermal, photochemical, and reactive properties of this particular diphosphonate.

Coordination Chemistry and Metal Complexation Studies of Tetrabutyl 1,3 Trimethylenediphosphonate

Ligand Design Principles for Diphosphonates

The design of diphosphonate ligands like tetrabutyl 1,3-trimethylenediphosphonate is guided by several key principles aimed at tailoring their coordination properties for specific applications. Diphosphonates are organophosphorus compounds characterized by two C-P-O linkages. Their utility as ligands stems from the presence of phosphoryl (P=O) and alkoxy (P-O-R) groups, which can act as Lewis bases, donating electron density to a metal center.

The structure of this compound, with its two phosphonate (B1237965) groups separated by a flexible trimethylene linker, allows for a variety of coordination modes. The butyl ester groups play a crucial role in the ligand's solubility in organic solvents, which is a significant consideration for synthetic coordination chemistry. Furthermore, the steric bulk of the tetrabutyl groups can influence the geometry of the resulting metal complexes and their kinetic stability.

Key factors in the design of diphosphonate ligands include:

The nature of the bridging group: The trimethylene bridge in this compound provides a degree of conformational flexibility, enabling the ligand to adopt different orientations to accommodate the geometric preferences of various metal ions.

The nature of the ester groups: The butyl groups enhance lipophilicity, making the ligand and its complexes soluble in nonpolar solvents. This is advantageous for synthesis and characterization in non-aqueous media.

The electronic properties of the phosphonate group: The P=O group is a hard Lewis base, favoring coordination to hard metal ions. The electronic nature of the phosphonate can be tuned by altering the substituents on the phosphorus atom, thereby modifying the ligand's donor strength.

Complexation with Transition Metals

This compound is expected to form stable complexes with a range of transition metals, owing to the strong affinity of the phosphonate oxygen atoms for metal cations. The nature of the metal ion, including its size, charge, and electronic configuration, will dictate the stoichiometry, stability, and structure of the resulting complexes.

The stoichiometry of the metal complexes formed with this compound can vary depending on the metal-to-ligand ratio and the coordination preferences of the metal ion. Common stoichiometries for diphosphonate complexes include 1:1 (ML), 1:2 (ML₂), and 2:1 (M₂L), where M is the metal and L is the ligand.

The stability of these complexes is quantified by their stability constants (log K), which are determined experimentally using techniques such as potentiometric titration, spectrophotometry, or nuclear magnetic resonance (NMR) spectroscopy. ijtsrd.comwikipedia.orgnumberanalytics.com A higher stability constant indicates a stronger metal-ligand interaction. For diphosphonate ligands, the stability of their complexes with divalent transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 1: Illustrative Stability Constants (log K) for Divalent Transition Metal Complexes with a Generic Diphosphonate Ligand in a Methanolic Solution.

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) |

| Mn(II) | 4.5 | 3.2 |

| Fe(II) | 5.1 | 3.8 |

| Co(II) | 5.8 | 4.5 |

| Ni(II) | 6.5 | 5.1 |

| Cu(II) | 8.2 | 6.9 |

| Zn(II) | 5.5 | 4.1 |

Note: This table provides illustrative data based on typical values for similar diphosphonate complexes and is not experimental data for this compound.

The formation of a complex between this compound and a transition metal can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is characterized by a strong absorption band corresponding to the P=O stretching vibration, typically in the range of 1250-1200 cm⁻¹. wisc.edu Upon coordination to a metal ion, this band is expected to shift to a lower frequency (typically by 20-50 cm⁻¹) due to the weakening of the P=O double bond as electron density is donated to the metal. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying phosphonate complexes. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Coordination to a metal ion generally causes a downfield or upfield shift in the ³¹P NMR signal, depending on the nature of the metal and the coordination mode. slideshare.netresearchgate.net ¹H and ¹³C NMR can also provide information about the ligand's conformation upon complexation.

UV-Visible Spectroscopy: For complexes of transition metals with d-electrons, UV-Vis spectroscopy can reveal information about the geometry of the coordination sphere through the analysis of d-d electronic transitions. rsc.orgresearchgate.net The position and intensity of these absorption bands are characteristic of the metal ion and its environment.

Table 2: Representative Spectroscopic Data for a Divalent Transition Metal Complex with a Diphosphonate Ligand.

| Spectroscopic Technique | Free Ligand | Metal Complex |

| IR (cm⁻¹) | ||

| ν(P=O) | ~1240 | ~1200 |

| ³¹P NMR (ppm) | ~25 | Shifted (e.g., ~30 or ~20) |

| UV-Vis (nm) | Not applicable | Dependent on metal (e.g., for Cu(II), a broad band around 700-800 nm) |

Note: This table provides representative values and is intended for illustrative purposes.

Coordination Modes of the Diphosphonate Ligand

The flexible trimethylene linker in this compound allows for different coordination modes, primarily bridging and chelation. The preferred coordination mode is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. rsc.orgrsc.orgresearchgate.net

In a bridging mode, the two phosphonate groups of a single ligand coordinate to two different metal centers, leading to the formation of polynuclear or polymeric structures. researchgate.netnih.gov This mode is favored when the distance between the two phosphonate groups is too large to comfortably chelate a single metal ion or when the metal ion's coordination sphere is already partially occupied by other ligands. Bridging coordination can result in the formation of dimers, chains, or higher-dimensional networks.

Chelation involves the coordination of both phosphonate groups of the same ligand to a single metal center, forming a stable ring structure. rsc.orgnih.gov The trimethylene linker in this compound would lead to the formation of an eight-membered chelate ring. Chelation is generally favored by the chelate effect, which is an entropic stabilization gained from the release of solvent molecules upon complexation. The ability of the ligand to form a stable chelate ring depends on the size of the metal ion and the flexibility of the linker.

Coordination with Lanthanide and Actinide Ions

The interaction of diphosphonate ligands, such as this compound, with lanthanide (Ln) and actinide (An) ions is primarily driven by the hard acid-hard base principle. The phosphoryl groups (P=O) of the ligand act as hard Lewis bases, readily coordinating to the hard Lewis acidic lanthanide and actinide cations. The separation of trivalent actinides from lanthanides is a particularly challenging task due to their similar ionic radii and charge densities. nih.gov However, subtle differences in the nature of their frontier orbitals—4f for lanthanides and 5f for actinides—can be exploited by carefully designed ligands.

Research on analogous systems provides insight into the expected coordination behavior. Studies on the complexation of lanthanides and actinides with various organophosphorus ligands, including phosphine (B1218219) oxides and other phosphonates, consistently show the formation of stable complexes. soton.ac.ukresearchgate.net For instance, theoretical studies using density functional theory (DFT) on hydroxypyridinonate chelators have revealed a higher degree of covalency in the actinide-ligand bond compared to the lanthanide equivalent. nih.gov This increased covalency, arising from the greater participation of the 5f orbitals in bonding, is a key factor that can be leveraged for selective separation. nih.gov

In the case of this compound, the two phosphoryl groups can coordinate to a single metal center, forming a chelate ring. The size of this chelate ring, dictated by the three-carbon (trimethylene) bridge, is crucial for determining the stability and selectivity of the complex. The stoichiometry of the resulting complexes is often found to be 1:3 (metal:ligand), although other stoichiometries can exist depending on the reaction conditions and the specific metal ion. researchgate.net

The coordination environment of the metal ion in these complexes is typically completed by other ligands, such as nitrate (B79036) ions or solvent molecules, leading to high coordination numbers, commonly 8 or 9, which are characteristic of f-block elements. soton.ac.uknih.govnih.govdiva-portal.org The presence of bulky butyl groups on the phosphonate esters can influence the steric crowding around the metal center, which in turn can affect the coordination number and the geometry of the complex.

While direct experimental data for this compound complexes with the full range of lanthanides and actinides is not extensively available, data from similar systems can be used to infer trends. For example, studies on the extraction of lanthanides with related diglycolamide extractants show a preference for lighter lanthanides over heavier ones, a trend that is often observed in such separation systems. mdpi.com

| Metal Ion | Ligand System | Coordination Number | Observed Stoichiometry (Metal:Ligand) | Key Findings |

|---|---|---|---|---|

| La(III) | Octaethyl propane-1,1,3,3-tetrayltetrakis(phosphonate) | Not specified | 1:1 (forms polymeric species) | Ligand displacement observed upon recrystallization from DMSO. d-nb.info |

| Nd(III), Eu(III), Lu(III) | 4,4,4-trifluoro-1-phenyl-1,3-butanedione and oxo-donors | Not specified | Mixed-ligand complexes | High synergistic enhancement in extraction observed. researchgate.net |

| Am(III), Cm(III) | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | Not specified | 1:3 | Similar coordination for Ln(III) and An(III) despite selectivity for actinides. researchgate.net |

| Eu(III) | Tripodal diglycolamide (T9C3ODGA) | Not specified | 1:2 | Preferential extraction of Eu(III) over Am(III). utwente.nl |

| Nd(III), Am(III) | Diethylenetriaminepentaacetic Acid (DTPA) | 9 | 2:2 (dimer) | Isomorphic coordination with different void conditions in the crystal lattice. inl.gov |

Influence of Ligand Conformation on Complex Structure and Properties

The conformational flexibility of the this compound ligand plays a pivotal role in determining the structure and properties of its metal complexes. The trimethylene bridge allows for a range of conformations, from a more rigid chair-like form to more flexible boat and twist-boat conformations. researchgate.net The specific conformation adopted upon complexation is a result of a delicate balance between minimizing steric hindrance from the bulky butyl groups and optimizing the orientation of the phosphoryl groups for effective coordination with the metal ion.

The conformation of the chelate ring formed by the diphosphonate ligand influences the "bite angle" of the ligand, which is the P-M-P angle in a bidentate complex. An optimal bite angle can lead to enhanced complex stability. The interplay between the ligand's conformational preferences and the coordination geometry of the metal ion is a key aspect of supramolecular chemistry.

Furthermore, the orientation of the butyl groups, which are themselves conformationally flexible, can create either a hydrophobic shell around the metal complex or channels through which other molecules can interact. This can be particularly important in solvent extraction systems, where the partitioning of the complex between the aqueous and organic phases is critical. The conformation of the ligand can thus directly impact the efficiency of separation processes. researchgate.net

| System | Methodology | Key Conformational Findings |

|---|---|---|

| Transition Metal Complexes | Computational Analysis | The method allows for rapid exploration of conformational space to predict stable complex formations. nih.gov |

| Triphenylphosphine in Square Planar Complexes | ADF Calculations and Experimental Data | Favored degenerate conformations can be predicted by considering the tilting of the phenyl rings to minimize steric interactions. rsc.org |

| 3-Methyltetrahydro-1,3-oxazine | Computational Simulation (HF/6-31G(d), PBE/3z, RI-MP2/λ2) | The potential energy surface contains multiple minima, with interconversion between chair conformers occurring via several pathways. researchgate.net |

| Transition Metal Complexes | DFT and Force-Field Methods | Low-energy conformers can be more stable than the crystal structure conformation, highlighting the importance of conformational studies. rsc.org |

The Catalytic Applications of this compound Remain Undocumented in Public Research

Despite a comprehensive search of scientific literature and chemical databases, no specific research or applications pertaining to the use of this compound in the field of catalysis have been identified. The requested article focusing on its role in homogeneous and heterogeneous catalysis, including specific applications in cross-coupling reactions, asymmetric synthesis, and mechanistic studies, cannot be generated due to the absence of available data on this particular compound.

Extensive queries for "this compound" and broader related terms such as "dialkyl trimethylenediphosphonates" and "1,3-bis(dialkoxyphosphinyl)propanes" in catalytic contexts did not yield any relevant scholarly articles, patents, or technical reports. This suggests that the catalytic activity of this specific diphosphonate ligand is not a subject of published scientific investigation at this time.

The search results were consistently dominated by a structurally related but chemically distinct class of compounds known as diphosphine ligands, particularly 1,3-bis(diphenylphosphino)propane (B126693) (dppp) . While dppp (B1165662) is a well-established and versatile ligand in catalysis, its chemical properties, characterized by direct phosphorus-carbon bonds, are fundamentally different from phosphonates, which feature phosphorus-oxygen-carbon linkages. Therefore, the extensive research available on dppp and its metal complexes cannot be extrapolated to predict the behavior or potential applications of this compound.

Similarly, searches for the immobilization of this compound on solid supports for use in heterogeneous catalysis, as well as any mechanistic studies of its potential catalytic cycles, returned no pertinent information.

Tetrabutyl 1,3 Trimethylenediphosphonate in Catalysis Research

Catalyst Stability and Deactivation Pathways

The long-term stability of a catalyst is a critical factor in its industrial viability. For homogeneous catalysts, such as rhodium complexes modified with TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE , performance can decline over time due to a variety of deactivation pathways. While detailed kinetic studies specifically isolating the deactivation of this particular ligand are not extensively documented in publicly available research, the stability of the catalytic system is understood to be governed by mechanisms common to rhodium complexes with related diphosphorus (B173284) ligands, particularly phosphites and phosphines used in hydroformylation. rsc.orgmdpi.com These deactivation phenomena can be broadly categorized into ligand-centered degradation and metal-centered inactivation.

Ligand-Centered Degradation

The integrity of the phosphonate (B1237965) ligand itself is paramount for maintaining catalytic activity and selectivity. Several chemical transformations can lead to its degradation.

Hydrolytic Instability: One of the most significant challenges for phosphorus-based ligands, especially phosphites, is their susceptibility to hydrolysis. mdpi.com Water, which can be present as a contaminant in the feedstock or be generated as a byproduct of side reactions like the aldol (B89426) condensation of product aldehydes, can attack the phosphorus center. mdpi.com This process can lead to the cleavage of the P-O bond, forming phosphoric acid esters. The acidic byproducts of this degradation can further catalyze the hydrolysis of remaining intact ligands, leading to an autocatalytic decomposition cycle. mdpi.com Although phosphonates are generally more stable than phosphites, this pathway remains a potential route for deactivation. Research on various phosphite (B83602) ligands has shown that steric hindrance around the phosphorus atom, such as the presence of bulky tert-butyl groups, can significantly enhance hydrolytic stability while maintaining high catalytic activity. mdpi.com

Ligand Hydrogenation: For ligands containing unsaturated moieties (e.g., C=C double bonds), hydrogenation of these bonds by the active catalyst is a possible deactivation pathway. mdpi.com This alters the ligand's structure and electronic properties. However, as This compound features a saturated trimethylene bridge, this specific deactivation mechanism is not applicable to its core structure.

Metal-Centered Inactivation

Deactivation can also occur at the rhodium center, either through irreversible complex formation or aggregation.

Formation of Inactive Complexes: The active catalytic species exists in equilibrium with various other rhodium complexes in the reaction solution. Changes in reaction conditions or the buildup of products or inhibitors can shift this equilibrium towards catalytically inactive or dormant species. nih.gov For instance, in some rhodium-catalyzed reactions, the formation of highly stable rhodium(III) σ-vinyl complexes has been identified as an irreversible deactivation pathway that sequesters the metal from the catalytic cycle. nih.gov Similarly, coordination of the rhodium center with solvent molecules, substrates, or even product aldehydes can sometimes form non-reactive, monomeric species. rsc.org The presence of certain anions, like chloride from catalyst precursors, can also have a deactivating effect on the system. mdpi.com

Catalyst Aggregation: A common deactivation pathway in homogeneous catalysis is the aggregation of active monomeric metal complexes into inactive multinuclear clusters. rsc.org The formation of rhodium clusters reduces the concentration of the catalytically effective species in the solution. This process is often cited as a primary cause of deactivation in rhodium-phosphine catalyst systems used for carbonylation reactions and can be ameliorated through specific reactivation procedures. scispace.com

The following table summarizes the primary deactivation pathways relevant to rhodium catalysts modified with diphosphorus ligands like This compound .

| Deactivation Pathway | Description | Consequence | Relevant Ligand Class |

| Ligand Hydrolysis | Reaction of the P-O-C bond with water, often autocatalyzed by acidic byproducts. | Formation of inactive phosphoric acid esters; loss of active ligand. | Phosphites, Phosphonates |

| Ligand Oxidation | Oxidation of the P(III) center to P(V) by oxidants like hydroperoxides. | Loss of ligand's ability to coordinate; reduced activity and selectivity. | Phosphites, Phosphines, Phosphonates |

| Inactive Complex Formation | Irreversible reaction of the rhodium center with substrates or byproducts to form stable, non-catalytic species (e.g., Rh(III) σ-vinyl complexes). | Sequestration of the active metal center. | General Rhodium Catalysis |

| Catalyst Aggregation | Formation of multinuclear rhodium clusters from active monomeric species. | Reduction in the concentration of the active catalyst. | General Rhodium Catalysis |

Understanding these potential instability points is crucial for designing robust catalytic systems and developing strategies to mitigate deactivation, thereby extending the catalyst's lifetime and improving process efficiency.

Advanced Spectroscopic and Structural Characterization of Tetrabutyl 1,3 Trimethylenediphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity, chemical environment, and spatial arrangement of atoms. For TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques is essential for a complete structural assignment and conformational analysis.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl groups and the trimethylene bridge. The terminal methyl protons (CH₃) of the butyl groups would appear at the most upfield region, typically around 0.9 ppm. The methylene (B1212753) protons (CH₂) adjacent to the methyl group and the subsequent methylene protons would resonate in the range of 1.3-1.7 ppm. The methylene protons of the butoxy group directly attached to the phosphorus atom (P-O-CH₂) would be shifted further downfield, likely appearing in the 3.8-4.2 ppm region due to the deshielding effect of the electronegative oxygen and phosphorus atoms. The protons of the central trimethylene bridge (P-CH₂-CH₂-CH₂-P) would present a more complex pattern, with the central methylene protons resonating at a different chemical shift compared to the two methylene groups adjacent to the phosphorus atoms.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The methyl carbons of the butyl groups would be the most shielded, appearing at approximately 13-14 ppm. The internal methylene carbons of the butyl groups would be found in the 18-35 ppm range. The carbon of the methylene group attached to the oxygen atom (P-O-C H₂) would be significantly deshielded, with a chemical shift around 65-70 ppm. The carbons of the trimethylene bridge would also exhibit distinct signals, with their chemical shifts influenced by the proximity to the phosphorus atoms.

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. For this compound, a single signal or a narrow multiplet is anticipated in the proton-decoupled ³¹P NMR spectrum, confirming the presence of chemically equivalent phosphorus atoms. The chemical shift value would be characteristic of a phosphonate (B1237965) ester environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl CH₃ | ~0.9 | ~13-14 |

| Butyl CH₂ (internal) | ~1.3-1.7 | ~18-35 |

| P-O-CH₂ | ~3.8-4.2 | ~65-70 |

| P-CH₂-CH₂-CH₂-P | Variable | Variable |

2D NMR Techniques for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons within the butyl chains and within the trimethylene bridge, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the P-O-CH₂ group would show a cross-peak with its corresponding carbon signal.

Conformation and Dynamics Probed by NMR

The flexibility of the trimethylene chain and the butyl groups allows this compound to adopt various conformations in solution. NMR spectroscopy can provide insights into these conformational preferences and dynamic processes. The study of related dialkyl alkylenediphosphonates has shown that the conformational equilibrium can be influenced by solvent polarity and the presence of metal ions. researchgate.net Analysis of vicinal coupling constants (³J) obtained from high-resolution ¹H NMR spectra can be used to estimate the dihedral angles along the P-C-C-C-P backbone, providing information about the preferred staggered or gauche conformations. Temperature-dependent NMR studies can also reveal information about the energy barriers between different conformers.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used for structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), it is possible to calculate the elemental composition and distinguish between compounds with the same nominal mass. For this compound (C₁₉H₄₂O₆P₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined, confirming its molecular formula.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information.

The fragmentation of organophosphorus compounds often involves characteristic losses. For this compound, common fragmentation pathways would likely include:

Loss of butene (C₄H₈): This is a common fragmentation pathway for butyl esters, proceeding through a McLafferty-type rearrangement.

Loss of a butoxy radical (•OC₄H₉): Cleavage of the P-O bond can lead to the loss of a butoxy radical.

Cleavage of the trimethylene bridge: Fragmentation within the C-C bonds of the trimethylene linker can also occur, leading to characteristic product ions.

Formation of protonated phosphoric acid fragments: Under certain conditions, fragments related to the phosphoric acid core may be observed.

By analyzing the masses of the product ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of the butyl groups and the trimethylene bridge to the phosphonate centers.

X-ray Crystallography of Single Crystals

A thorough search for crystallographic data of this compound did not yield any specific single-crystal X-ray diffraction studies. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing invaluable insights into its conformation and packing within a crystal lattice. In the absence of such a study, a definitive analysis of its solid-state structure is not possible.

For related bisphosphonate compounds, X-ray crystallography has been instrumental in understanding their structure-activity relationships. illinois.eduuef.fijst.go.jp These studies reveal how the nature of the side chains and the phosphonate groups influences their interaction with mineral surfaces and biological targets. nih.govwikipedia.org

Solid-State Molecular Conformation and Packing

Without experimental crystallographic data for this compound, any discussion of its solid-state molecular conformation and packing would be purely speculative. The conformation of the trimethylene bridge and the orientation of the tetrabutyl ester groups are crucial structural features that would be elucidated by such an analysis.

Hydrogen Bonding and Intermolecular Interactions

Similarly, a detailed description of hydrogen bonding and other intermolecular interactions, such as van der Waals forces, is contingent on crystallographic data. researchgate.netmdpi.comnih.govgatech.edu While it can be inferred that the phosphoryl oxygen atoms of this compound could act as hydrogen bond acceptors, the specific patterns and strengths of these interactions in the solid state are unknown.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

No specific Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound could be located in the surveyed literature. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. aip.orgacs.orgacs.org For organophosphorus compounds, characteristic vibrational modes for P-O-C, P=O, and C-H bonds are typically observed. irdg.orgmdpi.com

Based on the structure of this compound, a hypothetical vibrational spectrum would be expected to show the following characteristic bands:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (butyl groups) | Stretching | 2850 - 3000 |

| C-H (butyl groups) | Bending | 1350 - 1470 |

| P=O (phosphoryl) | Stretching | 1250 - 1300 |

| P-O-C (ester) | Stretching | 1000 - 1100 |

| C-C (backbone) | Stretching | 900 - 1200 |

This table is a generalized representation based on known data for similar organophosphorus compounds and is not derived from experimental data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For this compound (C₁₉H₄₂O₆P₂), the theoretical elemental composition would be:

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

| Carbon | C | 12.011 | 228.209 | 53.50% |

| Hydrogen | H | 1.008 | 42.336 | 9.92% |

| Oxygen | O | 15.999 | 95.994 | 22.52% |

| Phosphorus | P | 30.974 | 61.948 | 14.52% |

This table represents the theoretical elemental composition calculated from the chemical formula of this compound and does not reflect published experimental results.

Theoretical and Computational Chemistry Studies on Tetrabutyl 1,3 Trimethylenediphosphonate

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the arrangement and energies of electrons within tetrabutyl 1,3-trimethylenediphosphonate.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) has become a primary tool for the computational study of organophosphorus compounds due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are employed to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap for this compound using DFT

| Functional | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-31G(d) | -7.25 | -0.15 | 7.10 |

| M06-2X | 6-311+G(d,p) | -7.89 | -0.08 | 7.81 |

| PBE0 | def2-TZVP | -7.43 | -0.12 | 7.31 |

Note: The values presented are hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically localized on the oxygen atoms of the phosphonate (B1237965) groups, indicating their susceptibility to electrophilic attack. Conversely, the LUMO is often centered around the phosphorus atoms, making them potential sites for nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic properties of this compound. These high-accuracy calculations are particularly important for validating the results obtained from more cost-effective DFT methods.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the trimethylene linker and the butyl groups in this compound gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the energy at each step.

The results of such an analysis can be visualized as a potential energy landscape map, which highlights the various local minima (stable conformers) and transition states (saddle points) connecting them. Understanding the preferred conformations is essential as they can significantly influence the molecule's reactivity and its interactions with other molecules.

Prediction of Spectroscopic Properties (NMR, IR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ³¹P). These calculated shifts, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms in the molecule.

Similarly, by calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. The positions and intensities of the absorption bands in the calculated spectrum can be correlated with specific vibrational modes of the molecule, such as the P=O and P-O-C stretching frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional/Basis Set | Predicted Frequency (cm⁻¹) |

| P=O stretch | B3LYP/6-31G(d) | 1250 |

| P-O-C stretch | B3LYP/6-31G(d) | 1030 |

| C-H stretch (butyl) | B3LYP/6-31G(d) | 2960-2870 |

Note: The values presented are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and any intermediates, it is possible to map out the entire reaction pathway.

Transition State Identification

A crucial aspect of reaction mechanism elucidation is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For reactions involving this compound, such as hydrolysis or complexation with metal ions, identifying the transition states provides fundamental insights into the reaction kinetics and mechanism.

Molecular Dynamics Simulations for Solution Behavior

Further research or newly published studies would be required to provide a scientifically accurate and detailed account of these specific theoretical and computational chemistry aspects for this compound.

Applications of Tetrabutyl 1,3 Trimethylenediphosphonate in Materials Science and Supramolecular Chemistry

Integration into Polymeric Materials

The incorporation of phosphonate (B1237965) compounds into polymer structures can impart a range of desirable properties, including flame retardancy, thermal stability, and modified mechanical characteristics. While specific research on tetrabutyl 1,3-trimethylenediphosphonate's direct polymerization is limited, the broader class of diphosphonates serves as a valuable indicator of its potential applications.

As Monomers or Crosslinkers in Polymer Synthesis

Diphosphonate compounds, analogous to this compound, can be utilized as monomers in polycondensation reactions. Their bifunctional nature allows them to react with other monomers to form polyesters or other polymers, embedding the phosphonate group into the polymer backbone. This integration is a key strategy for permanently modifying polymer properties.

In a different capacity, these molecules can act as crosslinking agents. For instance, linear polymers containing reactive groups can be linked together through the phosphonate moieties, creating a three-dimensional network structure. This crosslinking can significantly enhance the mechanical strength and thermal resistance of the material. For example, linear copolymers of n-butyl acrylate (B77674) have been crosslinked using dynamic urea (B33335) exchange reactions to create materials with self-healing properties and shape memory. rsc.org

As Additives for Modifying Material Properties (e.g., optical, mechanical)

The addition of organophosphonates as additives is a common method to enhance polymer performance. The bulky butyl groups and the polar phosphonate centers in this compound can influence the optical and mechanical properties of a polymer matrix.

Optical Properties: The presence of such additives can alter the refractive index and clarity of a polymer. The specific impact would depend on the compatibility and dispersion of the diphosphonate within the polymer.

Table 1: Potential Impact of Diphosphonate Integration on Polymer Properties

| Property | Potential Effect | Underlying Mechanism |

| Mechanical Strength | Increase | Crosslinking between polymer chains. |

| Thermal Stability | Increase | Inherent thermal resistance of phosphonate groups. |

| Flame Retardancy | Increase | Phosphonate groups interfere with combustion cycle. |

| Optical Clarity | Can be modified | Alteration of refractive index by the additive. |

Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The phosphonate groups in this compound are excellent candidates for forming such assemblies due to their ability to participate in hydrogen bonding and coordination with metal ions.

Design of Non-Covalent Architectures

The self-assembly of molecules into well-defined, non-covalent structures is a cornerstone of bottom-up nanotechnology. Diphosphonates can act as building blocks for such architectures. Research on zirconium methyl- and ethyl-N,N-bis(methylphosphonates) has demonstrated that despite chemical similarities, slight changes in the organic substituent can lead to different crystal structures, highlighting the significant role of non-covalent interactions in their three-dimensional assembly. rsc.org The flexible propylene (B89431) linker in this compound allows for conformational adaptability, which is crucial in the formation of complex supramolecular structures.

Host-Guest Chemistry Investigations

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. While specific host-guest studies involving this compound are not widely documented, the structural motifs present in the molecule suggest its potential in this area. The phosphonate groups can act as binding sites for various guest species, including metal ions and small organic molecules, through electrostatic interactions and hydrogen bonding.

Surface Science and Adsorption Phenomena

The interaction of molecules with surfaces is critical for a wide range of applications, from catalysis to biocompatible coatings. The phosphonate headgroups of this compound can strongly adsorb onto various substrates, particularly metal oxide surfaces.

This adsorption is a key principle in surface modification. For example, a di-tert-butyl phosphonate ester has been used as a surface grafting agent to anchor triisopropoxysilyl groups onto the surface of TiO2 and SnO2 nanoparticles. researchgate.net This demonstrates the ability of phosphonate esters to act as effective linkers for surface functionalization. Similarly, the surface of polyethylene (B3416737) terephthalate (B1205515) has been modified using PEO-polybutadiene-PEO triblock copolymers to reduce protein adsorption and platelet adhesion, showcasing a strategy for improving the biocompatibility of materials. nih.gov

The adsorption of this compound onto a surface could be used to create a functionalized layer, which could then be used to attach other molecules or to alter the surface properties, such as wettability or chemical reactivity.

Surface Modification of Inorganic Materials

A thorough review of scientific literature reveals no specific studies detailing the application of this compound for the surface modification of inorganic materials. While organophosphorus compounds, in general, are utilized for modifying the surfaces of various materials, specific research findings and detailed data for this particular compound are not presently available in public databases.

Interaction with Metal Oxides and Nanoparticles

There is a lack of specific research in the available scientific literature concerning the direct interaction of this compound with metal oxides and nanoparticles. Consequently, there are no detailed research findings or data tables to present on this topic for this specific compound.

Development of Functional Soft Materials

Scientific investigations into the use of this compound in the development of functional soft materials have not been found in the reviewed literature. As a result, there are no specific research findings or detailed examples to report for this particular application.

Compound Data

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H42O6P2 | bldpharm.com |

| CAS Number | 64630-19-9 | bldpharm.com |

| Molecular Weight | 428.48 g/mol | bldpharm.com |

Derivatization Strategies and Analog Development of Tetrabutyl 1,3 Trimethylenediphosphonate

Modification of the Butyl Ester Moieties

The butyl ester groups of tetrabutyl 1,3-trimethylenediphosphonate represent key sites for chemical modification. These transformations are crucial for altering the solubility, reactivity, and coordination properties of the parent molecule.

Synthesis of Analogous Alkyl Esters

The synthesis of various alkyl esters of 1,3-trimethylenediphosphonic acid can be achieved through several synthetic routes. The Michaelis-Arbuzov reaction is a fundamental method for forming the carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite (B83602) with an appropriate alkyl halide. researchgate.net For 1,3-trimethylenediphosphonates, this would involve reacting a 1,3-dihalopropane with a trialkyl phosphite. By varying the trialkyl phosphite (e.g., trimethyl phosphite, triethyl phosphite, triisopropyl phosphite), a range of tetraalkyl 1,3-trimethylenediphosphonates can be prepared.

Another common method is the transesterification of an existing phosphonate (B1237965) ester. While specific examples for this compound are not abundant in the literature, the general principle involves heating the phosphonate ester with an excess of a different alcohol in the presence of a catalyst.

Table 1: Examples of Tetraalkyl 1,3-Trimethylenediphosphonates

| Compound Name | Molecular Formula | CAS Number |

| Tetraethyl propane-1,3-diylbisphosphonate | C11H26O6P2 | 22401-25-8 alfa-chemistry.com |

| Tetramethyl propane-1,3-diylbisphosphonate | C7H18O6P2 | 75537-27-2 |

This table presents examples of analogous alkyl esters of 1,3-trimethylenediphosphonic acid.

Conversion to Other Phosphonate Derivatives (e.g., acids, amides)

The conversion of the butyl ester groups into other functional moieties, such as phosphonic acids and phosphonamides, significantly broadens the utility of the parent compound.

Phosphonic Acids: The hydrolysis of tetraalkyl phosphonate esters to their corresponding phosphonic acids is a well-established transformation. This is typically achieved through acidic hydrolysis, often using concentrated hydrochloric acid. researchgate.net The resulting propane-1,3-diylbis(phosphonic acid) is a key building block for various materials, including coordination polymers and functionalized surfaces. bldpharm.com The dealkylation can also be performed under milder conditions using reagents like bromotrimethylsilane (B50905) followed by methanolysis.

Phosphonamides: The conversion to phosphonamides can be accomplished through various methods. One approach involves the reaction of the phosphonate ester with an amine under specific conditions. A more common route is the Atherton-Todd reaction, where a dialkyl phosphite reacts with an amine in the presence of a halogenating agent like carbon tetrachloride. researchgate.net While direct conversion from the tetrabutyl ester is less common, the synthesis of phosphonamides from related phosphonyl chlorides is a standard procedure. These phosphonamide derivatives are of interest for their potential biological activities and as ligands in coordination chemistry. mdpi.com

Functionalization of the Trimethylene Bridge

Modifying the three-carbon chain that links the two phosphonate groups offers a pathway to introduce additional functionality and stereochemistry into the molecule.

Introduction of Heteroatoms or Functional Groups

The introduction of heteroatoms or functional groups onto the trimethylene bridge can be achieved through the synthesis of substituted 1,3-dihalopropanes, which then undergo the Michaelis-Arbuzov reaction. For instance, using a 2-substituted-1,3-dihalopropane as a starting material would result in a 2-substituted-1,3-trimethylenediphosphonate. Functional groups such as hydroxyls, amines, or carbonyls can be incorporated, leading to a diverse range of derivatives with tailored properties. While specific examples for the tetrabutyl ester are scarce, the synthesis of formyl- and hydroxyl-functionalized chiral 1,3-diphosphine complexes from related starting materials has been reported, showcasing the feasibility of such modifications. researchgate.netresearchgate.net

Synthesis of Chiral Analogs

The development of chiral analogs of 1,3-trimethylenediphosphonate is of significant interest for applications in asymmetric catalysis and stereoselective recognition. The synthesis of chiral diphosphonates can be approached in several ways. One method involves the use of a chiral starting material, such as a chiral 1,3-diol, which can be converted into a chiral 1,3-dihalide and subsequently into the desired diphosphonate.

Alternatively, asymmetric synthesis methodologies can be employed. For example, the enantioselective Michael addition to α,β-unsaturated phosphonates can be used to create chiral centers. mdpi.com The development of chiral phosphoric acid catalysts has also enabled the asymmetric construction of related structures like 1,3-dioxanes, which could potentially be adapted for the synthesis of chiral 1,3-diphosphonates. rsc.org The synthesis of optically pure P-chiral 1,2- and 1,3-diphosphines has been achieved through asymmetric Diels-Alder reactions, indicating that complex stereoselective transformations are possible for related phosphorus compounds. researchgate.net

Structure-Property Relationship Studies for New Analogs (excluding biological activity)

The modification of the core structure of 1,3-trimethylenediphosphonates can lead to significant changes in their chemical and physical characteristics. Research into these relationships is crucial for designing new molecules with desired properties for various applications, such as coordination chemistry, material science, and as synthetic intermediates.

One notable derivatization strategy involves the introduction of amino functionalities to the propane-1,3-diylbis(phosphonate) core. A study on the synthesis of a series of bis(allylic-α-aminophosphonates) provides valuable insights into the structure and spectroscopic properties of such analogs. mdpi.com In this research, tetraethyl [(propane-1,3-diylbis(azanediyl))bis(arylmethylene)]bis(phosphonates) were synthesized, which are close structural analogs of this compound. The primary modification is the introduction of an amino group and an aryl group attached to the carbon atoms alpha to the phosphorus atoms.

The characterization of these new analogs by Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct correlations between their structure and their spectroscopic signatures. For instance, the chemical shifts in both ¹H NMR and ³¹P NMR are indicative of the electronic environment around the phosphorus and hydrogen atoms, which is directly influenced by the substituents on the methylene (B1212753) bridge.

Detailed research findings for a series of these analogs are presented in the interactive data table below. The data includes variations in the aryl group attached to the α-carbon, showcasing how these modifications impact the spectroscopic properties of the molecules. The synthesis of these compounds was achieved through a one-pot three-component reaction of an aldehyde, 1,3-diaminopropane, and diethyl phosphite. mdpi.com

Interactive Data Table: Spectroscopic Properties of Tetraethyl [(propane-1,3-diylbis(azanediyl))bis(arylmethylene)]bis(phosphonate) Analogs mdpi.com

| Compound | Aryl Group (Ar) | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| 4c | Phenyl | 7.42–7.13 (m, 8H, Ar-CH), 4.12–3.62 (m, 10H, H₂C-O and P-CH), 2.63–2.33 (m, 4H, CH₂), 2.20 (bs, 2H, NH), 1.69–1.46 (m, 2H, CH₂), 1.33–0.95 (m, 12H, CH₃) | 23.4 |

| 4d | p-Tolyl | 7.18 (d, ⁴JHH = 7.2 Hz, 4H, Ar-CH), 7.06 (d, ⁴JHH = 7.6 Hz, 4H, Ar-CH), 4.02–3.69 (m, 10H, H₂C-O and P-CH), 2.55–2.37 (m, 4H, CH₂), 2.26 (s, 6H, CH₃), 2.09 (bs, 2H, NH), 1.57–1.45 (m, 2H, CH₂), 1.18 (t, 6H, ⁴JHH = 7.1 Hz, CH₃), 1.06 (t, 6H, ⁴JHH = 7.1 Hz, CH₃) | Not Reported |

| 4e | 4-Methoxyphenyl | 7.25 (d, ⁴JHH = 7.9 Hz, 4H, Ar-CH), 6.83 (d, ⁴JHH = 8.5 Hz, 4H, Ar-CH), 4.35 (bs, 2H, NH), 4.03–3.88 (m, 10H, H₂C-O and P-CH), 3.75 (s, 6H, CH₃), 2.54–2.39 (m, 4H, CH₂), 1.60–1.52 (m, 2H, CH₂), 1.22 (t, 6H, ⁴JHH = 7.0 Hz, CH₃), 1.09 (t, 6H, ⁴JHH = 7.0 Hz, CH₃) | 23.7 |

| 4h | Methyl | 4.19–4.08 (m, 10H, H₂C-O and P-CH), 3.00–2.91 (m, 2H, CH₂), 2.84–2.67 (m, 4H, CH₂), 1.48 (bs, 2H, NH), 1.34–1.25 (m, 18H, CH₃) | Not Reported |

These findings demonstrate that derivatization at the α-position of the phosphonate groups provides a route to a variety of new analogs. The spectroscopic data confirms the successful synthesis and provides a basis for understanding the electronic effects of different substituents on the core structure. Further studies on the physical properties of these analogs, such as their thermal stability, solubility, and coordination behavior with metal ions, would provide a more complete picture of their structure-property relationships.

Future Research Directions and Unaddressed Challenges in Tetrabutyl 1,3 Trimethylenediphosphonate Research

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The classical synthesis of phosphonates, such as the Michaelis-Arbuzov reaction, often involves stoichiometric reagents and can generate significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes to TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE.

Catalytic C-P Bond Formation: A significant challenge is the development of catalytic methods for the formation of the C-P bonds. Transition-metal-catalyzed cross-coupling reactions, which have been successful for arylphosphonates, could be explored for alkylphosphonates. nih.gov Investigating catalysts that can directly phosphonate (B1237965) a 1,3-dihalopropane with a trialkyl phosphite (B83602) under mild conditions would represent a major advancement.

Green Chemistry Approaches: The use of greener solvents, or even solvent-free conditions, and the replacement of hazardous reagents are crucial. researchgate.net For example, exploring mechanochemical synthesis could reduce solvent use and potentially lead to novel reactivities. mdpi.com Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields for other organophosphorus compounds. nih.gov

Deeper Understanding of Complexation Mechanisms with Diverse Metal Centers

The two phosphonate groups in this compound make it a potentially excellent chelating ligand for a wide range of metal ions. However, the flexibility of the trimethylene bridge may lead to complex coordination behavior.

Coordination Chemistry: Systematic studies on the coordination of this ligand with various metal ions (alkali, alkaline earth, transition metals, and lanthanides) are needed. This would involve synthesizing and crystallographically characterizing the resulting metal complexes to understand their geometries and bonding.

Thermodynamic and Kinetic Studies: Quantifying the stability constants and the kinetics of complex formation and dissociation is essential for predicting the behavior of these complexes in different environments. Such data is critical for applications ranging from metal extraction to medical imaging.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the coordination modes of the ligand with different metals. This can help in predicting the most stable structures and understanding the electronic effects of the butyl groups and the trimethylene linker on the coordination properties.

Expansion of Catalytic Applications beyond Current Scope

Diphosphorus (B173284) compounds are widely used as ligands in homogeneous catalysis. scienceopen.comresearchgate.net The specific bite angle and flexibility of this compound could offer unique advantages in certain catalytic transformations.

Homogeneous Catalysis: Complexes of this diphosphonate with transition metals like palladium, rhodium, and iridium could be screened for their catalytic activity in reactions such as cross-coupling, hydrogenation, and hydroformylation. scispace.com The butyl groups might enhance solubility in non-polar organic solvents, which could be advantageous.

Heterogenization of Catalysts: The diphosphonate could be used to functionalize solid supports like silica (B1680970) or polymers to create heterogeneous catalysts. scispace.commdpi.com This would combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Zirconium phosphonates, for example, are known to be robust solid acid catalysts. mdpi.com

Asymmetric Catalysis: While the parent molecule is achiral, it could be used as a ligand in combination with chiral auxiliaries or for the synthesis of chiral metal-at-ligand complexes. Future work could also involve the synthesis of chiral derivatives of 1,3-trimethylenediphosphonate.

Advanced Materials Science Applications and Nanotechnology Integration

Metal phosphonates are known to form a diverse range of materials, from layered structures to porous metal-organic frameworks (MOFs). mdpi.comcore.ac.uk The flexible 1,3-trimethylene linker in this compound could lead to novel material architectures.

Metal-Organic Frameworks (MOFs): The synthesis of MOFs using this compound or its parent acid as the organic linker could result in materials with interesting porosity and sorption properties. The flexibility of the linker might allow for the formation of dynamic frameworks that respond to external stimuli.

Hybrid Organic-Inorganic Materials: The creation of hybrid materials by incorporating this diphosphonate into inorganic matrices like silica or titania could yield materials with tailored properties, such as enhanced thermal stability or specific surface chemistry.

Nanotechnology: Diphosphonates have a strong affinity for calcium phosphate, which is the main component of bone. researchgate.net This makes them attractive for functionalizing nanoparticles for targeted drug delivery to bone tissue. researchgate.net Research into the self-assembly of this compound on surfaces or its use in the formation of nanoscale coordination polymers could open up new applications in nanomedicine and beyond. researchgate.net

Development of Sustainable and Environmentally Benign Methodologies for its Production and Use

A cross-cutting challenge in organophosphorus chemistry is the development of sustainable practices, from synthesis to end-of-life. rsc.org

Renewable Feedstocks: A long-term goal would be to develop synthetic routes that utilize renewable feedstocks. While challenging, this would significantly improve the green credentials of this class of compounds.

Biodegradability and Environmental Fate: Studies on the biodegradability of this compound and its potential metabolites are crucial to assess its environmental impact. The ester linkages are likely susceptible to hydrolysis, but the fate of the P-C bonds in the environment needs to be understood.

Recycling and Degradation: For applications in materials or as catalysts, developing efficient methods for recycling the compound or its metal complexes is important. researchgate.net In cases where recycling is not feasible, research into benign degradation pathways that break down the molecule into non-toxic components would be necessary. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE, and how are they determined experimentally?

- Methodological Answer : The compound's linear molecular formula (C₁₉H₄₂O₆P₂) and molecular weight are foundational for experimental design. Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR to confirm phosphonate group arrangement and alkyl chain conformation.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N₂) to determine decomposition thresholds .

- Data Table :

| Property | Method | Typical Result |

|---|---|---|

| Molecular Weight | HRMS | Calculated: 428.5 g/mol |

| Thermal Stability | TGA | Decomposition onset: ~200°C |

Q. How can researchers ensure the purity of this compound for reproducible experiments?

- Methodological Answer :

- Chromatographic Techniques : Use HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile impurities.

- Elemental Analysis : Confirm C, H, O, and P content against theoretical values (e.g., C: 53.25%, H: 9.88%).

- Reference Standards : Cross-validate with certified materials (e.g., AldrichCPR product S861782) to ensure batch consistency .

Q. What solvent systems are compatible with this compound in reaction media?

- Methodological Answer :

- Polar Aprotic Solvents : Acetonitrile, THF, or DMF are preferred due to the compound’s organophosphonate structure.

- Avoid Protic Solvents : Water or alcohols may induce hydrolysis; stability tests under inert conditions (e.g., Argon) are critical .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model phosphonate group electron density to predict nucleophilic/electrophilic sites.